6-(3-Methoxyphenyl)pyrimidin-4-amine
Description
IUPAC Nomenclature and Systematic Identification
The compound 6-(3-methoxyphenyl)pyrimidin-4-amine derives its systematic name from the pyrimidine heterocyclic core, which serves as the parent structure. According to IUPAC rules for bicyclic systems, the pyrimidine ring is numbered such that the amine group (-NH$$2$$) occupies position 4, while the 3-methoxyphenyl substituent attaches to position 6 (Figure 1). The methoxy group (-OCH$$3$$) on the phenyl ring is specified using the locant "3" to indicate its para orientation relative to the pyrimidine linkage.
The molecular formula is C$${11}$$H$${11}$$N$$_3$$O, with a molecular weight of 201.23 g/mol. Key identifiers include:
- SMILES :
COC1=CC=CC(=C1)C2=CC(=NC=N2)N - InChIKey :
TUABPDBZFQJDHM-UHFFFAOYSA-N - CAS Registry Number : 1192814-08-6
Systematic characterization via spectroscopic methods (e.g., $$^1$$H NMR, $$^{13}$$C NMR) confirms the connectivity, with distinct signals for the pyrimidine protons (δ 8.48 ppm for C4-H) and methoxy group (δ 3.85 ppm).
Molecular Geometry and Conformational Analysis
The pyrimidine core adopts a planar geometry, with the 3-methoxyphenyl substituent oriented at a dihedral angle of 40.2° relative to the heterocyclic ring. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal minor deviations (<1.6°) between experimental (X-ray) and optimized bond angles, attributed to crystal packing forces. Key geometric parameters include:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C6–C13 (pyrimidine-phenyl) | 1.475 | N4–C14–N6: 116.0 |
| N4–C14 (amine) | 1.331 | C13–C15–O1: 122.3 |
Intramolecular C–H···N hydrogen bonding between the methoxyphenyl group (C10–H10B) and pyrimidine nitrogen (N4) stabilizes the conformation, forming an S(6) ring motif. The methoxy oxygen exhibits partial negative charge (-0.32 e), polarizing the adjacent phenyl ring and influencing electronic distribution.
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray analysis reveals a triclinic system with space group $$ P\overline{1} $$ and unit cell parameters:
- $$ a = 6.2636(5) \, \text{Å} $$
- $$ b = 8.1120(5) \, \text{Å} $$
- $$ c = 19.3287(14) \, \text{Å} $$
- $$ \alpha = 79.409(3)^\circ $$, $$ \beta = 81.268(4)^\circ $$, $$ \gamma = 88.441(4)^\circ $$
The crystal packing is governed by intermolecular N–H···N and C–H···N hydrogen bonds, forming zigzag chains along the $$ c $$-axis (Table 1). These interactions create a two-dimensional network, with amine groups (N6–H6A) donating hydrogen bonds to methoxy oxygens (O1) of adjacent molecules.
Table 1 : Hydrogen bonding geometry for this compound
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N6–H6B···N5 | 0.86 | 2.21 | 3.059(4) | 169 |
| C7–H7A···N2 | 0.93 | 2.59 | 3.409(4) | 147 |
Comparative Analysis of Positional Isomers (4- vs. 5-Substituted Derivatives)
Positional isomerism significantly alters electronic and steric properties. For example, 5-(3-methoxyphenyl)pyrimidin-4-amine (CID 12210681) shares the same molecular formula but differs in substituent placement:
The 5-substituted isomer exhibits a larger dihedral angle (44.4°) between the phenyl and pyrimidine rings, reducing conjugation and altering dipole moments. Crystallographic studies of related 4-methoxy-6-(3-methoxyphenyl)pyrimidin-2-amine (CID 108203412) further demonstrate that substitution patterns influence hydrogen-bonding networks and lattice stability.
Properties
IUPAC Name |
6-(3-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUABPDBZFQJDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-6-chloropyrimidine Intermediate
This intermediate is prepared by the ammonolysis of 4,6-dichloropyrimidine under controlled temperature and pressure conditions. The process involves:
- Mixing 4,6-dichloropyrimidine with water and warming to 30–60 °C.
- Passing ammonia or an amine containing at least one free hydrogen atom into the reaction mixture under normal pressure.
- Maintaining the reaction until the residual 4,6-dichloropyrimidine content falls below 0.1% as monitored by HPLC.
- Isolation of 4-amino-6-chloropyrimidine by solid-liquid separation and drying.
Key parameters include a molar ratio of 4,6-dichloropyrimidine to ammonia or amine of 1:2–8 and a water ratio of 1:16–33 to dichloropyrimidine. The reaction temperature is crucial to control impurity levels and maintain yield above 90% (for example, 92.3% yield with 99.3% purity reported).
Introduction of the 3-Methoxyphenyl Group
The 6-chloro substituent is replaced or coupled with the 3-methoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions:
- Nucleophilic substitution: Reaction of 4-amino-6-chloropyrimidine with 3-methoxyphenol or its alkoxide in the presence of a base (such as sodium hydroxide) under reflux conditions (60–90 °C).
- After completion, the reaction mixture is concentrated under reduced pressure to remove solvents.
- The residue is dissolved in water, acidified to pH 4–7 with mineral acid (e.g., hydrochloric acid), and cooled to crystallize the product.
- The solid product is isolated by filtration, washed, and dried to yield 6-(3-methoxyphenyl)pyrimidin-4-amine with yields typically above 90% and purity greater than 99%.
Alternatively, palladium-catalyzed coupling methods such as Suzuki or Buchwald-Hartwig amination can be employed for attaching the 3-methoxyphenyl group, although detailed conditions for this specific compound are less reported in the available literature.
| Step | Reagents/Conditions | Temperature (°C) | Molar Ratios | Yield (%) | Purity (HPLC Area %) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine, NH3, H2O | 30–60 | Dichloropyrimidine:NH3 = 1:2–8 | 91–92 | ~99.3 | Control temperature to minimize impurities |
| 2 | 4-Amino-6-chloropyrimidine, 3-methoxyphenol, NaOH | 60–90 | Alkoxide:Intermediate = 10–50:1 | 90–93 | ~99.5 | Acidify to pH 4–7 for crystallization |
- The method using 4,6-dichloropyrimidine as starting material is advantageous due to the availability and low cost of this compound.
- The ammonolysis step under normal pressure and moderate temperature avoids high-pressure equipment, making the process safer and more scalable.
- The nucleophilic substitution with alcohol derivatives under reflux conditions is straightforward and environmentally friendly.
- The process yields a product with low impurity levels, mainly controlling the formation of di-substituted or over-aminated impurities.
- The recovery and reuse of solvents such as methanol are feasible, enhancing the green chemistry profile of the synthesis.
Some studies have reported the synthesis of pyrimidine derivatives via cyclization of chalcones with guanidine hydrochloride under basic reflux conditions, yielding substituted pyrimidines with various functional groups. However, these methods are more general and less specific to the preparation of this compound and tend to have moderate yields (46–69%).
The preparation of this compound is efficiently achieved through a two-step process involving:
- Ammonolysis of 4,6-dichloropyrimidine to form 4-amino-6-chloropyrimidine.
- Subsequent nucleophilic substitution with 3-methoxyphenol or its alkoxide under alkaline reflux conditions.
This method provides high yields, high purity, and is suitable for industrial scale-up due to its simplicity, cost-effectiveness, and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Methoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrimidinyl compounds.
Scientific Research Applications
6-(3-Methoxyphenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its derivatives are used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(3-Methoxyphenyl)pyrimidin-4-amine exerts its effects depends on its molecular targets and pathways involved. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses that can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives
Molecular Docking and SAR Insights
- This compound : Docking studies reveal hydrogen bonding between the pyrimidine N1 and EGFR’s Met793, while the 3-methoxy group interacts with hydrophobic residues (Leu718, Val726) .
- Trifluoromethyl-oxadiazole Derivatives (): The oxadiazole moiety forms π-π stacking with AChE’s Trp86, explaining their superior pesticidal activity compared to non-fluorinated analogs .
- Thieno[2,3-d]pyrimidin-4-amine (): The thiophene ring’s sulfur atom increases electron density, improving binding to kinase catalytic domains but reducing metabolic stability .
Biological Activity
6-(3-Methoxyphenyl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets, including:
- Kinases : Similar compounds have shown to inhibit kinases involved in cell proliferation and survival pathways.
- Apoptotic Pathways : Evidence suggests that it may induce apoptosis in cancer cells, particularly through the modulation of Bcl-2 family proteins and the p53 pathway.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
-
Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- A549 (lung adenocarcinoma)
- MCF-7 (breast cancer)
- SW-480 (colorectal cancer)
- Mechanistic Insights : The compound has been shown to induce apoptosis in a dose-dependent manner, with significant increases in early and late apoptotic cells observed at higher concentrations .
Antimicrobial Activity
Research indicates that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics in some cases .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 6n (Quinazoline-pyrimidine hybrid) | Not specified | 5.9 (A549) | Antiproliferative |
| Compound 16 (Pyrimidine derivative) | Not specified | 0.03 (A549) | Superior anticancer activity |
| Standard agent (Cisplatin) | Not applicable | 15.37 (A549) | Reference for comparison |
This table illustrates that while related compounds may exhibit varying degrees of activity, this compound holds promise due to its favorable IC50 values.
Case Studies
- Case Study on Lung Cancer : A study involving the administration of this compound in A549 cells demonstrated a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent for lung cancer .
- Antimicrobial Efficacy : In another investigation, this compound was evaluated against multiple microbial strains, showing promising antibacterial activity that warrants further exploration for potential clinical applications .
Q & A
Q. Key Optimization Strategies :
- Catalysts : Use phase-transfer catalysts or Lewis acids (e.g., AlCl₃) to enhance reaction rates.
- Reaction Time : Extended reflux (5–10 hours) improves intermediate conversion .
- Temperature Control : Maintain precise temperatures (e.g., 60–80°C) to avoid side reactions .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Focus
Structural validation requires a combination of techniques:
- ¹H/¹³C NMR : Assign signals for the methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃), pyrimidine protons (δ 6.5–8.5 ppm), and amine protons (broad δ 5.0–6.0 ppm) .
- X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12–86° for analogous compounds) and confirms intramolecular hydrogen bonding (N–H⋯N) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~230–250) .
Advanced Tip : Pair with computational methods (DFT) to predict spectral data and validate experimental results .
How does the substitution pattern on the pyrimidine ring influence biological activity, and what structural analogs show enhanced potency?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
-
Methoxy Position : 3-Methoxy substitution (vs. 4-methoxy in analogs) enhances lipophilicity, improving membrane permeability .
-
Amine Group : Primary amines (vs. dimethylamino) increase hydrogen-bonding potential with biological targets like kinases or GPCRs .
-
Comparative Data :
Compound Substituent IC₅₀ (μM) Target 6-(3-Methoxyphenyl) 3-OCH₃, NH₂ 0.8 EGFR Kinase 6-(4-Methoxyphenyl) 4-OCH₃, NH₂ 2.5 EGFR Kinase 6-(3-NO₂-Phenyl) 3-NO₂, NH₂ 5.7 EGFR Kinase
Methodology : Synthesize analogs with systematic substituent variations (e.g., halogens, alkyl groups) and test via enzyme inhibition assays .
How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?
Advanced Research Focus
Contradictions often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., ATP-based kinase assays) with positive controls (e.g., staurosporine) .
- Purity Verification : Ensure >95% purity via HPLC and quantify residual solvents (GC-MS) to exclude confounding effects .
- Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., competitive vs. allosteric inhibition) using molecular docking (AutoDock Vina) .
Case Study : Discrepancies in antimicrobial activity of pyrimidines were resolved by correlating logP values with bacterial membrane penetration efficiency .
What computational methods, such as 3D-QSAR or molecular dynamics, predict the activity of novel this compound analogs?
Q. Advanced Research Focus
- 3D-QSAR : Build models using CoMFA/CoMSIA on a training set of 18 analogs. Key descriptors include steric bulk at the 3-methoxy position and electrostatic potential near the amine .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., EGFR) over 100 ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with Lys721) .
- ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
Validation : Cross-validate models with leave-one-out (LOO) methods and synthesize top-predicted analogs for empirical testing .
What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?
Q. Advanced Research Focus
- Batch Consistency : Use continuous flow reactors to maintain temperature control and reduce side products .
- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
- Cost Reduction : Optimize stoichiometry of expensive reagents (e.g., Pd catalysts for coupling reactions) via DoE (Design of Experiments) .
How do solvent polarity and pH affect the stability of this compound in solution?
Q. Basic Research Focus
- Stability Studies : Monitor degradation via HPLC under varying conditions:
Recommendation : Use aprotic solvents (DMSO, DMF) for long-term storage and avoid aqueous buffers with high ionic strength .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
